Dual-Assay Concordance in SARS-CoV-2 Mpro Inhibition vs. Screening Cohort
2-Chloro-N-[2-(3-methylphenoxy)ethyl]propanamide (compound 1209073-17-5) was identified as a confirmed SARS-CoV-2 Mpro inhibitor hit that tested positive in both biochemical proteolytic cleavage and cell-based gain-of-signal assays. This dual-assay confirmation represents a stringent validation threshold: only 19 of 8,762 initial screening hits (0.22%) achieved this dual-positive status [1]. The compound's dose-response curves in both assay formats are presented in the primary publication, with representative data shown in Figure 6D alongside comparator compound MWAC-000164 [1].
| Evidence Dimension | Dual-assay confirmation status in SARS-CoV-2 Mpro screening |
|---|---|
| Target Compound Data | Confirmed dual-positive hit (tested positive in both biochemical proteolytic cleavage assay and SARS2 cell-based gain-of-signal assay) |
| Comparator Or Baseline | Screening cohort baseline: 8,762 initial hits from uHTS of 649,568 compounds |
| Quantified Difference | The target compound belongs to the subset of 19/8,762 hits (0.22%) that were dual-positive in both assays |
| Conditions | SARS2 Mpro biochemical proteolytic cleavage assay; SARS2 Mpro cell-based gain-of-signal assay; each data point average of two technical replicates with error bars showing difference between replicates |
Why This Matters
For procurement decisions in antiviral drug discovery programs, this dual-assay concordance differentiates 2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide from the vast majority of screening hits that fail to translate from biochemical to cellular activity, reducing the risk of investing in false-positive leads.
- [1] SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. SLAS Discovery, 2024, 29(6), 100181. Figure 6D. DOI: 10.1016/j.slasd.2024.100181. View Source
